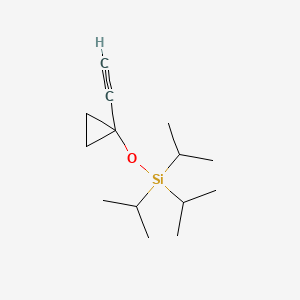

1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane

Beschreibung

Eigenschaften

IUPAC Name |

(1-ethynylcyclopropyl)oxy-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26OSi/c1-8-14(9-10-14)15-16(11(2)3,12(4)5)13(6)7/h1,11-13H,9-10H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIKKDVQALCGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane

Introduction: The Strategic Value of a Compact Architectural Element

In the landscape of contemporary drug discovery and complex molecule synthesis, the cyclopropane motif has emerged as a cornerstone of molecular design.[1] Its inherent ring strain and unique electronic properties offer medicinal chemists a powerful tool to enforce specific conformations, enhance metabolic stability, and explore novel chemical space.[2] When further functionalized with an ethynyl group—a versatile handle for a myriad of coupling reactions—and a sterically demanding triisopropylsilyl (TIPS) protecting group, the resulting building block, 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane, becomes an invaluable asset for the synthesis of intricate molecular architectures.[3] This guide provides a comprehensive, technically-grounded protocol for the synthesis of this key intermediate, elucidating the underlying principles and practical considerations for its successful preparation.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane hinges on the controlled manipulation of a transient cyclopropanone intermediate. Due to the inherent instability of cyclopropanone itself, a more practical approach involves the use of a stable precursor, a "cyclopropanone equivalent," which can be unmasked in situ to react with a suitable nucleophile.[4] Our strategy, therefore, is a three-step sequence, ideally performed in a one-pot fashion to maximize efficiency and yield:

-

Generation of a Cyclopropanone Equivalent: We will utilize a readily accessible silylated cyclopropanol derivative, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, as a stable and easily handled precursor.[5] This compound can be efficiently prepared via the Simmons-Smith cyclopropanation of a silyl enol ether.[6]

-

Nucleophilic Ethynylation: The core C-C bond formation is achieved through the addition of an acetylide nucleophile to the latent carbonyl of the cyclopropanone equivalent. For this purpose, lithium acetylide, often stabilized as a complex with ethylenediamine for enhanced safety and handling, is the reagent of choice.[7][8]

-

Silylation/Trapping: The resultant cyclopropoxide is immediately trapped with triisopropylsilyl chloride (TIPSCl) to afford the desired product. The bulky TIPS group not only protects the tertiary alcohol but also imparts significant lipophilicity and stability to the final compound.

This strategic sequence is designed to be robust, scalable, and to proceed with a high degree of control, minimizing the formation of byproducts.

Reaction Workflow Diagram

Sources

- 1. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Smiles‐Truce Cascades Enable Heteroaryl Cyclopropane and Sultine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. publications.iupac.org [publications.iupac.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. acs.figshare.com [acs.figshare.com]

Ethynylcyclopropane: A Technical Guide to a Versatile Synthetic Building Block

Abstract

Ethynylcyclopropane, a unique bifunctional molecule, stands at the intersection of strained ring chemistry and alkyne reactivity. This guide provides an in-depth exploration of its core attributes, from fundamental physicochemical properties to sophisticated synthetic applications. We will dissect established synthetic protocols, offering insights into the causal factors that govern reaction outcomes. The narrative will then transition to the molecule's diverse reactivity, detailing its participation in cornerstone reactions such as cross-couplings and cycloadditions, with a focus on mechanistic underpinnings. Finally, we will survey its impactful role in medicinal chemistry, most notably as a key precursor to the antiretroviral agent Efavirenz, and explore its emerging applications in materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique potential of this powerful building block.

Introduction: The Strategic Value of a Strained Alkyne

In the landscape of modern drug discovery and organic synthesis, the cyclopropyl moiety is a privileged scaffold. Its inherent ring strain and unique electronic properties—including enhanced π-character in its C-C bonds and conformationally restricted C-H bonds—offer a powerful toolkit for medicinal chemists.[1] The cyclopropyl ring can enhance metabolic stability, improve potency by enforcing bioactive conformations, and modulate physicochemical properties like brain permeability and plasma clearance.[1]

When this strained three-membered ring is directly appended to a terminal alkyne, the resulting molecule, ethynylcyclopropane (also known as cyclopropylacetylene), becomes a highly versatile and powerful building block.[2] It synergistically combines the conformational rigidity and metabolic advantages of the cyclopropane with the rich and diverse reactivity of an acetylene group.[3] This duality allows for its strategic incorporation into complex molecular architectures, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Its most prominent application to date is as a critical intermediate in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[4][5]

This guide will serve as a comprehensive technical resource, elucidating the synthesis, reactivity, and application of ethynylcyclopropane, thereby enabling scientists to confidently and effectively integrate this building block into their research and development programs.

Physicochemical and Safety Data

Understanding the fundamental properties of ethynylcyclopropane is critical for its safe handling and effective use in synthesis. It is a colorless to light yellow, highly flammable liquid with a low boiling point.[4][6]

Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | ethynylcyclopropane | [6][7] |

| Synonyms | Cyclopropylacetylene, Cyclopropyl ethyne | [2][4][6][7] |

| CAS Number | 6746-94-7 | [6] |

| Molecular Formula | C₅H₆ | [4][6][7] |

| Molecular Weight | 66.10 g/mol | [4][7] |

| Appearance | Colorless to light yellow liquid | [2][4][6] |

| Density | 0.781 g/mL at 25 °C | [4] |

| Boiling Point | 51–53 °C | [4] |

| Flash Point | -17 °C | [4] |

| Refractive Index | n20/D 1.429 | |

| Solubility | Soluble in ethanol, DMSO, toluene, acetone. Slightly soluble in water. | [2][6] |

Safety and Handling

Ethynylcyclopropane is a hazardous substance that requires careful handling in a well-ventilated fume hood.

-

Primary Hazards: Highly flammable liquid and vapor (GHS02), Corrosive (GHS05), Causes serious eye damage (H318), Causes skin irritation (H315), and is harmful to aquatic life with long-lasting effects (H412).[4][7][8]

-

Precautionary Measures: Keep away from heat, sparks, and open flames.[7] Wear protective gloves, clothing, and eye/face protection. In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[6] Avoid release to the environment.[6]

Synthesis of Ethynylcyclopropane: Pathways and Protocols

Several methods for the synthesis of ethynylcyclopropane have been reported. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reagents or conditions. The two most common routes start from either cyclopropyl methyl ketone or 5-chloro-1-pentyne.

Synthetic Routes Overview

Route 1: From Cyclopropyl Methyl Ketone This classical two-step approach first involves the dichlorination of cyclopropyl methyl ketone using a strong chlorinating agent like phosphorus pentachloride (PCl₅).[9][10] The resulting gem-dichloro intermediate undergoes a double dehydrohalogenation with a strong base, such as potassium tert-butoxide in DMSO, to yield ethynylcyclopropane.[4][9]

-

Causality and Insights: This method is often plagued by low overall yields (20-25%) and reliability issues.[4][9] The chlorination step requires harsh conditions and is sensitive to impurities in the PCl₅. A significant challenge is the potential for acid-catalyzed ring-opening of the cyclopropane ring, which can become the major reaction pathway if conditions are not strictly controlled.[9]

Route 2: From 5-Chloro-1-pentyne (One-Pot Method) A more efficient and scalable synthesis involves the intramolecular cyclization of 5-chloro-1-pentyne.[4][9] Treatment of the starting material with a strong organolithium base (e.g., n-butyllithium) in a non-polar solvent like cyclohexane first deprotonates the terminal alkyne. A subsequent intramolecular cyclization via nucleophilic displacement of the chloride affords the cyclopropylacetylide anion, which is then quenched with a proton source (e.g., aqueous ammonium chloride) to give the final product.[4][5][9]

-

Causality and Insights: This one-pot procedure is advantageous as it avoids harsh reagents like PCl₅ and generally provides higher yields.[5][9] The reaction proceeds via a metalation followed by an intramolecular Sɴ2 reaction. The choice of a non-coordinating solvent like cyclohexane is key to promoting the cyclization. This method is often preferred for large-scale preparations due to its efficiency and operational simplicity.[5]

Detailed Experimental Protocol: One-Pot Synthesis from 5-Chloro-1-pentyne

This protocol is adapted from established literature procedures and represents a reliable method for laboratory-scale synthesis.[4][9]

Materials:

-

5-Chloro-1-pentyne

-

n-Hexyllithium (2.3 M in hexanes)

-

Cyclohexane (anhydrous)

-

Ammonium chloride (saturated aqueous solution)

-

3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

Procedure:

-

Setup: Assemble the reaction flask and purge with dry nitrogen. Equip the flask with an addition funnel.

-

Reagent Addition: Charge the flask with anhydrous cyclohexane (1 L) and 5-chloro-1-pentyne (1.0 mol). Cool the stirred solution to 0 °C using an ice bath.

-

Metallation/Cyclization: Add n-hexyllithium (2.2 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. Butane gas will evolve during this step. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Cool the reaction mixture back to 0 °C. Slowly and cautiously add saturated aqueous ammonium chloride solution to quench the reaction. Caution: This is an exothermic process.

-

Workup: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: The product, ethynylcyclopropane, is a volatile liquid. It can be isolated by careful fractional distillation of the organic phase. The purity should be assessed by GC and ¹H NMR spectroscopy.

Reactivity and Key Transformations

Ethynylcyclopropane's synthetic utility stems from the distinct yet complementary reactivity of its two functional groups. The terminal alkyne provides a handle for C-C bond formation and cycloadditions, while the cyclopropane ring imparts unique structural and electronic properties.

Reactions of the Terminal Alkyne

The terminal proton of the alkyne is acidic (pKa ≈ 25) and can be readily removed by a strong base to form a nucleophilic cyclopropylacetylide anion. This anion is a powerful intermediate for constructing more complex molecules.[9]

A. Sonogashira Cross-Coupling This palladium-catalyzed reaction is a cornerstone of modern synthesis, forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. Ethynylcyclopropane is an excellent substrate for this transformation, providing direct access to aryl- and vinyl-substituted cyclopropanes.

-

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from ethynylcyclopropane and a copper salt) and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.

B. Azide-Alkyne Huisgen Cycloaddition (Click Chemistry) Ethynylcyclopropane readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."[4] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and chemical biology.

-

Mechanism Insight: The reaction is believed to proceed through the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise fashion, involving a six-membered copper-containing intermediate, to form the triazole ring.

C. Nucleophilic Addition As mentioned, deprotonation of ethynylcyclopropane generates a potent nucleophile. This cyclopropylacetylide can be added to a wide range of electrophiles, such as aldehydes, ketones, and imines, to install the cyclopropylethynyl group into new molecular frameworks.[9][11] This reaction is fundamental to the synthesis of Efavirenz.[5]

Reactions Involving the Cyclopropane Ring

While the cyclopropane ring is relatively robust, its high strain energy (~27 kcal/mol) allows it to participate in unique ring-opening reactions, typically catalyzed by transition metals or promoted by acid.[12] For most standard synthetic transformations involving the alkyne, the cyclopropane ring remains intact. However, under specific conditions, such as tandem Heck-ring opening reactions, the ring can be strategically opened to generate acyclic structures with high stereocontrol.[12]

Applications in Drug Discovery and Materials Science

The unique structural features of ethynylcyclopropane make it a valuable component in both pharmaceutical and materials science contexts.

Medicinal Chemistry and Drug Development

The primary driver for the large-scale synthesis of ethynylcyclopropane has been its role as a key building block for the antiretroviral drug Efavirenz .[4][5]

In the synthesis of Efavirenz, the lithium salt of ethynylcyclopropane is added to a protected 4-chloro-2-(trifluoromethyl)aniline-derived ketone.[5] This crucial nucleophilic addition step sets a key stereocenter. Subsequent cyclization yields the final benzoxazinone drug molecule. The cyclopropyl group in Efavirenz is critical for its binding affinity and overall efficacy.

Beyond this flagship example, the cyclopropylethynyl motif is actively explored in drug discovery to:

-

Act as a bioisostere for other chemical groups.

-

Improve metabolic stability by blocking sites of oxidation.[1]

-

Enhance binding potency through favorable interactions in protein active sites.[2]

Materials Science

The rigid, well-defined structure of the ethynylcyclopropane unit, combined with the reactivity of the alkyne, makes it an attractive monomer for the synthesis of advanced materials.[2] It can be incorporated into polymers and oligomers through polymerization of the alkyne or by using it as a cross-linking agent. The resulting materials can exhibit interesting thermal, optical, and electronic properties, making them candidates for applications in specialty polymers and organic electronics.[2][13]

Conclusion

Ethynylcyclopropane is far more than a simple organic molecule; it is a strategic building block that offers a confluence of stability, rigidity, and versatile reactivity. Its synthesis, once a low-yielding and challenging endeavor, is now accessible through scalable one-pot procedures. Its terminal alkyne provides a gateway to a vast array of chemical transformations, including robust cross-coupling and cycloaddition reactions, while the cyclopropyl ring bestows valuable steric and electronic properties that are highly sought after in medicinal chemistry. As demonstrated by its pivotal role in the synthesis of Efavirenz, ethynylcyclopropane has cemented its status as an indispensable tool for accessing complex, high-value molecules. Future innovations in catalysis and synthetic methodology will undoubtedly continue to expand the applications of this compact yet powerful building block, reinforcing its importance for researchers, scientists, and drug development professionals.

References

-

Wikipedia. Cyclopropylacetylene. [Link]

-

PubChem - National Institutes of Health. Cyclopropylacetylene | C5H6 | CID 138823. [Link]

-

LookChem. Cas 6746-94-7, Cyclopropyl acetylene. [Link]

-

Organic Syntheses. cyclopropylacetylene. [Link]

-

MDPI. Acetylene in Organic Synthesis: Recent Progress and New Uses. [Link]

-

ResearchGate. Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications. [Link]

- Google Patents.

-

National Institutes of Health. General palladium-catalyzed cross coupling of cyclopropenyl esters. [Link]

- Google Patents. EP2260014B1 - Process for the synthesis of ethynylcyclopropane.

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

EPFL News. New method unlocks cyclopropenes' potential for drug discovery. [Link]

- Google Patents.

-

YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

-

PubMed. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]

-

PubMed Central - National Institutes of Health. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. [Link]

-

ResearchGate. (PDF) Reactions of Vinylcyclopropane and Bicyclopropyl Compounds With Maleic Anhydride. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 6746-94-7,Cyclopropyl acetylene | lookchem [lookchem.com]

- 3. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]

- 5. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]

- 6. Ethynylcyclopropane, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Cyclopropylacetylene | C5H6 | CID 138823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. EP0922686B1 - Process for the preparation of ethynylcyclopropane - Google Patents [patents.google.com]

- 11. Acetylene in Organic Synthesis: Recent Progress and New Uses | MDPI [mdpi.com]

- 12. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of Ethynylcyclopropanes: From Fundamental Principles to Advanced Applications

Foreword

In the landscape of modern medicinal chemistry and materials science, the quest for molecular scaffolds that offer a unique confluence of rigidity, three-dimensionality, and tunable electronics is perpetual. The cyclopropane ring, a motif once primarily noted for its inherent strain, is now celebrated for the unique physicochemical properties it imparts to bioactive molecules.[1][2] When this strained carbocycle is conjugated with an ethynyl group—a rigid, electron-rich linker—the resulting ethynylcyclopropane scaffold presents a fascinating electronic environment.

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a cursory overview to explore the fundamental electronic principles governing the behavior of ethynylcyclopropanes. We will dissect the intricate orbital interactions that define this moiety, understand how these electronics manifest in spectroscopic signatures and chemical reactivity, and ultimately, how they can be strategically leveraged to solve complex challenges in drug design and beyond. This document is structured not as a rigid protocol, but as a logical narrative—from theory to application—to provide a comprehensive and actionable understanding of this versatile building block.

Part 1: The Core Electronic Architecture: A Synergy of Strain and Pi-Conjugation

The unique electronic character of ethynylcyclopropane arises not from its individual components, but from the synergistic interaction between the strained sigma bonds of the cyclopropane ring and the pi system of the alkyne.

The Cyclopropane Ring: More Than Just a Strained Alkane

Unlike typical alkanes with sp³-hybridized carbons, the geometry of a cyclopropane ring forces its C-C-C bond angles to 60°, a significant deviation from the ideal 109.5°. This severe angle strain leads to a rehybridization of the carbon orbitals. The C-C sigma bonds possess a higher degree of p-character than in a typical alkane, causing them to bow outwards. This model, known as the Walsh-Bent model, describes the cyclopropane framework as having a set of three high-energy molecular orbitals with significant electron density outside the ring, giving the C-C bonds a degree of π-character.[3][4] This "pseudo-π" system is electron-donating and is the primary source of the ring's unusual reactivity.

Key features of the cyclopropane ring include:

-

Short C-C Bonds: The C-C bonds are relatively short (approx. 1.51 Å).[3][4]

-

Enhanced π-Character: The strained C-C bonds exhibit properties akin to a double bond.[3][4]

The Ethynyl Group: A Linear Pi System

The ethynyl (acetylenic) group is characterized by its two sp-hybridized carbon atoms and two orthogonal π bonds. This linear and rigid structure is often used in drug design as a stable linker or to probe interactions within a binding pocket.

The Crucial Interaction: Walsh Orbital-Pi Conjugation

When the ethynyl group is directly attached to the cyclopropane ring, a powerful electronic interaction occurs. The high-lying Walsh orbitals of the cyclopropane ring can effectively overlap with the π-orbitals of the adjacent alkyne. This conjugation allows for the delocalization of electron density between the two systems, creating a unique electronic environment that influences the molecule's properties profoundly.

The diagram below illustrates this fundamental interaction, which is the cornerstone of the electronic properties discussed throughout this guide.

Caption: Orbital interaction in ethynylcyclopropane.

Part 2: Spectroscopic Signatures of the Electronic Environment

The unique electronic structure of ethynylcyclopropanes gives rise to characteristic spectroscopic fingerprints. Understanding these signatures is crucial for characterization and for inferring electronic effects in more complex derivatives. Spectroscopic methods provide a direct window into the molecule's electronic state.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. In ethynylcyclopropanes, the conjugation between the ring and the alkyne leads to distinct chemical shifts.

-

¹H NMR: The acetylenic proton (≡C-H) typically appears in the range of 1.8-3.0 ppm. The cyclopropyl protons are highly shielded and appear upfield, often between 0.4-1.2 ppm. The exact shifts are sensitive to substitution and the degree of conjugation.

-

¹³C NMR: The sp-hybridized carbons of the alkyne typically resonate between 60-90 ppm. The cyclopropyl carbons are found further upfield. The conjugation effect can cause a slight deshielding of the cyclopropyl carbon attached to the alkyne.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. For ethynylcyclopropane, two key stretching frequencies are diagnostic:

-

C≡C Stretch: A weak to medium absorption appears around 2100-2150 cm⁻¹. Conjugation with the cyclopropane ring can slightly lower this frequency and increase its intensity compared to a non-conjugated terminal alkyne.

-

≡C-H Stretch: A sharp, strong absorption is typically observed around 3300 cm⁻¹.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures electronic transitions, primarily π → π* transitions. While isolated cyclopropanes and non-conjugated alkynes do not absorb significantly in the standard UV-Vis range, the conjugation in ethynylcyclopropane lowers the energy of the HOMO-LUMO gap.[6] This results in a bathochromic (red) shift, allowing the molecule to absorb light at longer wavelengths, typically near the edge of the UV region. This effect becomes more pronounced with further substitution that extends the conjugated system.

| Spectroscopic Data Summary for Ethynylcyclopropane | |

| Technique | Characteristic Signature |

| ¹H NMR | Acetylenic H: ~1.8-3.0 ppm; Cyclopropyl H: ~0.4-1.2 ppm |

| ¹³C NMR | Alkyne C: ~60-90 ppm; Cyclopropyl C: Upfield |

| IR | C≡C stretch: ~2120 cm⁻¹; ≡C-H stretch: ~3300 cm⁻¹ |

| UV-Vis | Absorption at longer λ due to Walsh-π conjugation |

Part 3: Chemical Reactivity as a Function of Electronic Properties

The release of ring strain is a powerful driving force for the reactivity of cyclopropanes.[7] When combined with the electron-rich alkyne, ethynylcyclopropanes become versatile participants in a range of chemical transformations, particularly cycloaddition reactions.

Cycloaddition Reactions

A cycloaddition is a concerted reaction where two π-electron systems combine to form a ring.[8] Ethynylcyclopropanes can participate in these reactions, where the strained ring and/or the alkyne act as the π-component.

-

[3+2] Cycloadditions: In the presence of a suitable Lewis acid catalyst, the cyclopropane ring can be activated to act as a three-carbon component (a "homo-vinyl" equivalent), reacting with a two-atom dipolarophile to form a five-membered ring.[9][10] This is a powerful method for constructing complex heterocyclic systems.

-

Diels-Alder Type Reactions: While less common, the strained C-C bonds of the cyclopropane can, under certain conditions, act as the dienophile component in a [4+2] cycloaddition. More frequently, the alkyne itself serves as a dienophile.

The feasibility and regioselectivity of these reactions are governed by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[11][12]

Caption: General workflow for a Lewis acid-catalyzed [3+2] cycloaddition.

Part 4: Applications in Drug Discovery and Development

The unique structural and electronic features of the ethynylcyclopropane motif have made it an increasingly valuable component in modern drug design.[13][14] Its incorporation can address multiple challenges encountered during the optimization of a drug candidate.[4] The cyclopropyl group is often used strategically to enhance potency, improve metabolic stability, and reduce off-target effects.[2]

| Advantage in Drug Design | Underlying Rationale (Causality) |

| Enhanced Potency | The rigid, three-dimensional structure can lock the molecule into a bioactive conformation, improving binding affinity to the target protein.[13] |

| Increased Metabolic Stability | The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1][13] |

| Improved Membrane Permeability | The lipophilic nature of the carbocyclic scaffold can enhance passive diffusion across cell membranes, including the blood-brain barrier (BBB).[1] |

| Reduced Off-Target Effects | By acting as a rigid conformational constraint, the cyclopropyl group can improve selectivity for the intended biological target over other proteins.[2] |

| Novel Chemical Space | The unique geometry provides access to novel three-dimensional structures, which is a key strategy for generating new intellectual property.[1] |

A prominent example is Efavirenz , a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. The ethynylcyclopropane moiety is essential for its activity, fitting precisely into a hydrophobic pocket of the enzyme.[15]

Part 5: Key Experimental and Computational Protocols

To ensure scientific integrity and reproducibility, this section details validated protocols for the synthesis and analysis of ethynylcyclopropanes.

Protocol: One-Pot Synthesis of Cyclopropylacetylene

This protocol is adapted from a reported method involving the metalation and subsequent cyclization of 5-chloro-1-pentyne.[15] This approach avoids the harsh conditions or low yields of older methods.[15][16][17]

Safety Note: This reaction involves highly flammable and reactive organolithium reagents. It must be performed under an inert atmosphere (e.g., Argon or Nitrogen) by trained personnel using appropriate personal protective equipment.[18]

Materials:

-

5-chloro-1-pentyne

-

n-Hexyllithium (2.5 M in hexanes)

-

Anhydrous Cyclohexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reagent Addition: Charge the flask with anhydrous cyclohexane. Cool the flask to 0 °C using an ice bath.

-

Metalation: Add 5-chloro-1-pentyne to the cooled solvent.

-

Cyclization: Slowly add n-hexyllithium solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C. A color change or precipitation may be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction.

-

Workup: Transfer the mixture to a separatory funnel. The mixture will separate into two phases.[15] Collect the upper organic layer.

-

Extraction: Extract the aqueous layer twice with diethyl ether or cyclohexane. Combine all organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate carefully using a rotary evaporator with a cooled trap (the product is volatile).

-

Purification: The crude product can be purified by careful distillation to yield pure cyclopropylacetylene.

Protocol: Computational Workflow for Electronic Property Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the electronic properties of molecules before synthesis.[19][20]

Caption: A typical DFT workflow for analyzing molecular electronics.

Workflow Steps:

-

Structure Building: Construct the 3D model of the desired ethynylcyclopropane derivative using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation, often with a larger basis set for higher accuracy. From this calculation, key electronic properties can be derived:

-

HOMO/LUMO Visualization: The shapes and energy levels of the frontier molecular orbitals can be plotted to predict sites of electrophilic/nucleophilic attack and to understand electronic transitions.

-

Natural Bond Orbital (NBO) Analysis: This analysis can quantify the delocalization energy between the Walsh orbitals of the ring and the π-system of the alkyne, providing a numerical value for the conjugation strength.[21]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into intermolecular interactions.

-

Conclusion

Ethynylcyclopropane is far more than a simple combination of a ring and an alkyne. It is a highly integrated electronic system where the principles of ring strain and π-conjugation merge to create a scaffold of significant utility. Its rigid, three-dimensional structure and tunable electronic nature provide medicinal chemists with a powerful tool to enhance drug properties such as potency, selectivity, and metabolic stability. For materials scientists, it offers a unique building block for constructing novel conjugated systems. A thorough understanding of the fundamental electronic properties detailed in this guide is the key to unlocking the full potential of this remarkable molecular architecture.

References

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). Vertex AI Search.

- Cyclopropylacetylene - Wikipedia. Wikipedia.

- Cas 6746-94-7,Cyclopropyl acetylene | lookchem. lookchem.com.

- Application of Cyclopropane in Drug Discovery. PharmaBlock.

- The roles of fused-cyclopropanes in medicinal chemistry: Insights

- The Cyclopropyl Group in Medicinal Chemistry.

- 16.6 Cycloaddition Reactions. YouTube.

- Cyclopropylacetylene | C5H6 | CID 138823. PubChem.

- Process for the preparation of ethynylcyclopropane.

- Computational Study of Elastic, Structural, Electronic, and Optical Properties of GaMF 3 (M = Be and Ge) Fluoroperovskites, Based on Density Functional Theory. MDPI.

- (3+2)‐Cycloaddition reactions of D–A cyclopropanes and...

- IR and UV-VIS spectroscopic analysis of a new compound...

- Process for the preparation of cyclopropylacetylene.

- Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. PubMed Central.

- Conventional strain energy estimates for cyclopropane (eq. 1) and...

- 29.5: Cycloaddition Reactions. Chemistry LibreTexts.

- Origin of Optoelectronic Contradictions in 3,4-Cycloalkyl[c]-chalcogenophenes: A Comput

- Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo Based Semiconducting Polymers. ChemRxiv.

- CHEM60001: Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 1 Molecular Orbitals. Imperial College London.

- 1.2: Cycloaddition Reactions. Chemistry LibreTexts.

- Spectroscopic methods (NMR, IR, UV-Vis). Fiveable.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- A comparative computational study of the electronic properties of planar and buckled silicene. arXiv.

- The Computational Study Of The electronic and Optoelectronics Properties of New Materials Based On Thienopyrazine For Application in Dye Solar Cells.

- Ethynylcyclopropane, 98%. Fisher Scientific.

Sources

- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. imperial.ac.uk [imperial.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. lookchem.com [lookchem.com]

- 15. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]

- 16. EP0922686B1 - Process for the preparation of ethynylcyclopropane - Google Patents [patents.google.com]

- 17. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]

- 18. Ethynylcyclopropane, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 19. chemrxiv.org [chemrxiv.org]

- 20. [1201.1164] A comparative computational study of the electronic properties of planar and buckled silicene [arxiv.org]

- 21. mdpi.com [mdpi.com]

structural analysis of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane

An In-Depth Technical Guide to the Structural Analysis of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane

Abstract

This technical guide provides a comprehensive structural and chemical analysis of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane, a versatile synthetic building block. By integrating foundational principles of organic chemistry with spectroscopic data and reactivity studies, we present a holistic view of this molecule for researchers, scientists, and professionals in drug development. This document delves into the molecule's unique structural features, arising from the combination of a strained cyclopropane ring, a reactive ethynyl group, and a sterically demanding triisopropylsilyl (TIPS) ether. We offer detailed methodologies for its synthesis and characterization, explore its chemical reactivity, and discuss its potential applications, providing a framework for its effective utilization in complex molecule synthesis.

Introduction: A Molecule of Unique Convergent Functionality

1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane is a synthetic intermediate of significant interest, embodying a convergence of three distinct and valuable chemical motifs:

-

The Cyclopropane Ring: A highly strained three-membered carbocycle, the cyclopropane ring possesses unique "bent" σ-bonds with significant p-character. This inherent ring strain, exceeding 100 kJ/mol, makes it susceptible to controlled ring-opening reactions, serving as a latent 1,3-difunctional synthon.[1]

-

The Terminal Alkyne: The ethynyl group is a cornerstone of modern organic synthesis, offering a linear, rigid scaffold and participating in a vast array of transformations, including metal-catalyzed cross-couplings, cycloadditions, and nucleophilic additions after deprotonation.

-

The Triisopropylsilyl (TIPS) Ether: A bulky and robust protecting group, the TIPS ether shields the tertiary cyclopropanol from unwanted reactions. Its steric hindrance influences the molecule's conformational preferences and can direct the stereochemical outcome of nearby reactions. Its cleavage under specific fluoride-mediated conditions provides a reliable deprotection strategy.

The strategic combination of these groups in a single, relatively compact structure makes 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane a powerful tool for introducing complex cyclopropyl fragments in medicinal chemistry and materials science.

Molecular Structure and Bonding Insights

The unique geometry and electronic properties of this molecule are a direct consequence of the interplay between its constituent functional groups.

-

Ring Strain and Geometry: The C-C-C bond angles within the cyclopropane ring are constrained to approximately 60°, a significant deviation from the ideal sp³ hybrid angle of 109.5°. This severe angle strain results in Walsh-type orbitals, where the C-C bonding orbitals have increased p-character, making them electronically similar to π-bonds and susceptible to electrophilic attack.[1][2] The quaternary carbon, C1, serves as a focal point, bearing both the electron-withdrawing ethynyl group and the electron-donating silyloxy group.

-

Steric and Electronic Effects: The bulky triisopropylsilyl group dominates a significant portion of the molecule's steric profile, potentially hindering the approach of reagents to one face of the cyclopropane ring. Electronically, the oxygen atom of the silyloxy group donates electron density to C1, while the sp-hybridized ethynyl group withdraws electron density. This push-pull electronic arrangement polarizes the cyclopropane ring, making the adjacent C-C bonds more susceptible to nucleophilic ring-opening reactions.[1][3]

Table 1: Predicted Structural Parameters

| Parameter | Predicted Value | Rationale & Commentary |

| C1-C2 / C1-C3 Bond Length | ~1.50 Å | Slightly shorter than a typical alkane C-C bond (~1.54 Å) due to increased s-character in the C-H bonds and p-character in the C-C bonds of the ring. |

| C2-C3 Bond Length | ~1.51 Å | Typical for a cyclopropane ring. |

| C≡C Bond Length | ~1.20 Å | Characteristic of a terminal alkyne. |

| Si-O Bond Length | ~1.65 Å | Typical for a silicon-oxygen single bond. |

| C-C-C (ring) Bond Angle | ~60° | Defined by the geometry of the three-membered ring. |

| C2-C1-O Bond Angle | ~118° | Expected to be larger than the tetrahedral ideal due to the steric repulsion from the bulky TIPS group. |

| C2-C1-C≡C Bond Angle | ~120° | Also expanded to accommodate steric strain between the ring and the linear alkyne. |

Synthesis and Handling

The synthesis of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane relies on the controlled addition of an acetylide to a stable cyclopropanone precursor, followed by protection. Free cyclopropanone is highly unstable and prone to polymerization.[4] Therefore, its chemistry is typically performed using stable synthetic equivalents like cyclopropanone hemiacetals.[4][5][6]

Synthetic Workflow

Caption: Synthetic pathway to the target molecule via a two-step sequence.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Ethynylcyclopropan-1-ol

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add cyclopropanone ethyl hemiacetal (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).[5]

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of ethynylmagnesium bromide (1.2 eq, 0.5 M in THF) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-ethynylcyclopropan-1-ol, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane

-

To a solution of crude 1-ethynylcyclopropan-1-ol (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq).

-

Add triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Pour the reaction mixture into water and extract with a 1:1 mixture of hexanes and ethyl acetate (3x).

-

Combine the organic layers, wash sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure title compound.

Handling and Storage: The TIPS ether is generally stable but can be cleaved by sources of fluoride (e.g., TBAF) or strong acids. The compound should be stored under an inert atmosphere in a cool, dry place.

Spectroscopic Characterization

The structure of the molecule can be unambiguously confirmed through a combination of spectroscopic techniques.

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment & Rationale |

| ¹H NMR | 2.20 - 2.40 | s | - | -C≡C-H . The acetylenic proton is typically found in this region. |

| 1.05 - 1.20 | m | - | Si-[CH(CH₃)₂]₃ . The methine protons of the isopropyl groups. | |

| 1.00 - 1.10 | d | J ≈ 7.0 | Si-[CH(CH₃)₂]₃ . The methyl protons of the isopropyl groups. | |

| 0.80 - 0.95 | m | - | Cyclopropyl CH₂ . Protons on C2/C3 cis to the ethynyl group. Diastereotopic protons result in a complex multiplet. | |

| 0.60 - 0.75 | m | - | Cyclopropyl CH₂ . Protons on C2/C3 trans to the ethynyl group. Shielded due to ring anisotropy.[7][8] | |

| ¹³C NMR | 85 - 90 | d | - | -C≡CH . The sp-hybridized carbon attached to the proton. |

| 70 - 75 | s | - | -C≡CH . The sp-hybridized carbon attached to the cyclopropane ring. | |

| 50 - 55 | s | - | C1 . The quaternary carbon of the cyclopropane ring, deshielded by the oxygen atom. | |

| 17 - 19 | t | - | C2, C3 . The methylene carbons of the cyclopropane ring. | |

| 17 - 19 | d | - | Si-[CH(CH₃)₂]₃ . The methine carbons of the isopropyl groups. | |

| 12 - 14 | q | - | Si-[CH(CH₃)₂]₃ . The methyl carbons of the isopropyl groups. |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Value | Functional Group Assignment |

| IR (Infrared) | ~3310 cm⁻¹ (sharp, strong) | C≡C-H stretch |

| ~2115 cm⁻¹ (weak) | C≡C stretch (alkyne) | |

| ~1070 cm⁻¹ (strong) | Si-O-C stretch | |

| MS (Mass Spec) | M⁺ (not observed or weak) | Molecular Ion |

| [M - 43]⁺ (strong) | Loss of an isopropyl group (C₃H₇), a characteristic fragmentation for TIPS ethers. | |

| [M - 85]⁺ | Loss of the ethynylcyclopropyl group. |

Chemical Reactivity and Synthetic Applications

The molecule's utility stems from the selective reactivity of its functional groups.

-

Reactions of the Alkyne: The terminal alkyne is the most versatile handle. Deprotonation with a strong base (e.g., n-BuLi) generates a potent nucleophile for additions to carbonyls or epoxides. It readily participates in Sonogashira, Suzuki, and other metal-catalyzed cross-coupling reactions to form C(sp)-C(sp²) and C(sp)-C(sp) bonds.

-

Ring-Opening Reactions: The cyclopropane ring, activated by the adjacent oxygen and ethynyl groups, can undergo nucleophilic ring-opening.[1][3] This reaction, often promoted by a Lewis acid, proceeds with the nucleophile attacking one of the methylene carbons, leading to the formation of a linear, functionalized product. This transforms the cyclopropane into a valuable 1,3-synthon.

-

Deprotection: The TIPS group can be selectively removed using tetrabutylammonium fluoride (TBAF) in THF to unmask the tertiary cyclopropanol for further functionalization.

Illustrative Reaction: Nucleophilic Ring-Opening

Caption: Lewis acid-mediated nucleophilic ring-opening of the cyclopropane.

Conclusion

1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane is a synthetically valuable molecule whose structural analysis reveals a fascinating interplay of steric and electronic effects. The strained three-membered ring provides a pathway for unique ring-opening transformations, the terminal alkyne serves as a versatile handle for carbon-carbon bond formation, and the bulky silyl ether offers robust protection and steric influence. A thorough understanding of its spectroscopic signatures and reactivity patterns, as outlined in this guide, is essential for its successful application in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Salaun, J., & Conia, J. M. (1988). Cyclopropanol, 1-ethoxy-. Organic Syntheses, 6, 314. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, February 29). Synthesis of a Cyclopropane from an Aldehyde [Video]. YouTube. [Link]

- Langer, P., & Roth, M. (2002). Process for the preparation of ethynylcyclopropane. EP0922686B1.

-

Gannett, P. M., et al. (2005). A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. Canadian Journal of Chemistry, 83(8), 1106-1115. [Link]

-

SpectraBase. (n.d.). 1-cyclopropyl-1-(3-cyclopropylidenepropyl)cyclopropane. John Wiley & Sons, Inc. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropylacetylene. Retrieved from [Link]

- De Kimpe, N. (2008). Product Class 3: Cyclopropanones and Their Precursors. In Science of Synthesis (Vol. 26, pp. 155-184). Thieme.

-

Mayr, H., & Ofial, A. R. (2015). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 11, 1937–1947. [Link]

-

Mayr, H., & Ofial, A. R. (2015). Reactivity of electrophilic cyclopropanes. ResearchGate. [Link]

-

Trmcic, M., et al. (2024). Preparation of cyclopropanone 2,2,2-trifluoroethoxy hemiacetals via oxyallyl cation. Arkivoc, 2024(2), 1-19. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2014, 1-7. [Link]

-

Brown, Doc. (n.d.). H-1 proton NMR spectrum of cyclopropane. Doc Brown's Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropane. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1-ethynyl-1-ethenyl-. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropylacetylene. National Center for Biotechnology Information. Retrieved from [Link]

- De Kimpe, N., & Verhé, R. (1980). The Chemistry of Cyclopropanols. CRC Critical Reviews in Chemistry, 9(1), 1-118.

- Trost, B. M., & Marrs, C. M. (1993). A Regio- and Stereocontrolled Synthesis of 1,4-Dienes by a Palladium-Catalyzed Allylic Alkylation. Journal of the American Chemical Society, 115(15), 6636-6645.

- Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.

- Brandl, T., & Mayr, H. (2001). Kinetics of the Reactions of Donor-Substituted Cyclopropanes with Electrophiles. European Journal of Organic Chemistry, 2001(13), 2497-2505.

- Wasserman, H. H., et al. (1975). Recent aspects of cyclopropanone chemistry. Tetrahedron, 31(15), 1729-1736.

- De Meijere, A. (Ed.). (2000). Topics in Current Chemistry, Vol. 207: Carbocyclic and Heterocyclic Cage Compounds and their Building Blocks. Springer.

Sources

- 1. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

The Synthetic Versatility of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane: A Technical Guide to Novel Reactions

Abstract

In the landscape of modern organic synthesis, the quest for efficient and novel methods to construct complex molecular architectures is paramount. Strained ring systems, particularly donor-acceptor cyclopropanes, have emerged as powerful synthons capable of undergoing a diverse array of transformations. This technical guide provides an in-depth exploration of the synthesis and reactivity of a uniquely functionalized donor-acceptor cyclopropane, 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the fundamental principles governing its reactivity, detailed experimental protocols for its synthesis and key reactions, and insights into its potential applications. We will delve into the mechanistic intricacies of its transformations, highlighting the causality behind experimental choices and providing a framework for its strategic implementation in synthetic campaigns.

Introduction: The Power of Strained Ring Systems

Cyclopropane derivatives have long captured the imagination of organic chemists. Their inherent ring strain, a consequence of compressed bond angles, provides a potent thermodynamic driving force for a variety of ring-opening reactions. When substituted with both an electron-donating group (D) and an electron-accepting group (A) on adjacent carbons, these "donor-acceptor" cyclopropanes become highly polarized and exceptionally versatile three-carbon building blocks. The strategic placement of these groups facilitates controlled ring-opening under the influence of Lewis acids, Brønsted acids, or transition metals, leading to the formation of reactive 1,3-zwitterionic intermediates. These intermediates can be trapped by a wide range of nucleophiles and electrophiles, enabling the construction of diverse and complex molecular scaffolds.

This guide focuses on a particularly intriguing member of this class: 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane . This molecule possesses a unique trifecta of reactive sites:

-

A strained cyclopropane ring: The primary source of its reactivity.

-

A triisopropylsilyloxy (TIPS) group: A bulky electron-donating group that enhances the nucleophilicity of the cyclopropane and provides steric protection.

-

An ethynyl group: A versatile functional handle that can participate in a wide array of transformations, including cycloadditions and transition metal-catalyzed cross-coupling reactions.

The interplay of these functionalities makes 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane a powerful tool for the rapid assembly of complex molecular frameworks.

Synthesis of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane: A Step-by-Step Protocol

The synthesis of this valuable building block is a two-step process, commencing with a Kulinkovich cyclopropanation followed by silylation of the resulting cyclopropanol. This route is robust and scalable, providing reliable access to the target molecule.

Step 1: Kulinkovich Cyclopropanation

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents, mediated by a titanium(IV) alkoxide catalyst. In this specific application, ethyl acetate is treated with ethynylmagnesium bromide in the presence of titanium(IV) isopropoxide.

Experimental Protocol:

-

A solution of ethyl acetate (1.0 equiv) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere.

-

The solution is cooled to 0 °C, and a solution of ethynylmagnesium bromide (2.2 equiv) in THF is added dropwise.

-

A solution of titanium(IV) isopropoxide (0.2 equiv) in anhydrous THF is then added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 2-3 hours, during which a color change is typically observed.

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 1-ethynylcyclopropan-1-ol.

Causality Behind Experimental Choices:

-

Grignard Reagent: Ethynylmagnesium bromide serves as both the nucleophile to introduce the ethynyl group and the reducing agent to generate the active titanium(II) species from the titanium(IV) precursor.

-

Titanium Catalyst: Titanium(IV) isopropoxide is the catalyst of choice for this transformation, facilitating the formation of a titanacyclopropane intermediate which is key to the cyclopropanation mechanism.

-

Solvent: Anhydrous THF is essential to prevent the quenching of the highly reactive Grignard reagent and titanium species.

Step 2: Silylation of 1-Ethynylcyclopropan-1-ol

The crude cyclopropanol is then protected as its triisopropylsilyl (TIPS) ether. This step is crucial for enhancing the stability of the molecule and preventing unwanted side reactions of the hydroxyl group in subsequent transformations.

Experimental Protocol:

-

The crude 1-ethynylcyclopropan-1-ol is dissolved in anhydrous dichloromethane (DCM).

-

To this solution, triethylamine (1.5 equiv) and triisopropylsilyl chloride (1.2 equiv) are added sequentially at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane as a colorless oil.

Causality Behind Experimental Choices:

-

Silylating Agent: Triisopropylsilyl chloride is chosen for its bulky nature, which imparts significant steric protection to the cyclopropane ring and enhances the thermal stability of the product.

-

Base: Triethylamine is used to scavenge the hydrochloric acid generated during the silylation reaction, driving the reaction to completion.

Novel Reactions of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane

The unique structural and electronic features of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane enable a range of novel transformations. A particularly noteworthy example is its participation in a formal [4+2] cycloaddition with dienes, as reported by Reddy et al.[1].

Formal [4+2] Cycloaddition with Dienes

Under Lewis acid catalysis, 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane can react with dienes in a formal [4+2] cycloaddition to generate highly substituted cyclohexene derivatives. This transformation provides a powerful method for the construction of six-membered rings with excellent control over substitution patterns.

Experimental Protocol:

-

To a solution of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane (1.0 equiv) and a diene (e.g., isoprene, 1.2 equiv) in anhydrous dichloromethane at -78 °C is added trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 equiv) dropwise.

-

The reaction mixture is stirred at this temperature for 30 minutes.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the corresponding cyclohexene derivative.

Mechanistic Insights:

The reaction is believed to proceed through a stepwise mechanism initiated by the Lewis acid.

Caption: Proposed mechanism for the formal [4+2] cycloaddition.

Data Summary:

| Diene | Product | Yield (%) |

| Isoprene | 4-Ethynyl-4-(triisopropylsilyloxy)-1-methylcyclohex-1-ene | 85 |

| 2,3-Dimethyl-1,3-butadiene | 4-Ethynyl-1,2-dimethyl-4-(triisopropylsilyloxy)cyclohex-1-ene | 82 |

| Cyclopentadiene | Fused bicyclic product | 78 |

Other Potential Transformations

While the formal [4+2] cycloaddition is a well-documented novel reaction, the structural motifs within 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane suggest a rich and largely unexplored reactivity profile. Based on the known chemistry of donor-acceptor cyclopropanes and terminal alkynes, several other transformations can be envisioned:

-

Transition Metal-Catalyzed Cross-Coupling: The terminal alkyne is a prime candidate for Sonogashira, Suzuki, and other cross-coupling reactions, allowing for the introduction of aryl, vinyl, and other substituents at the ethynyl terminus.

-

Pauson-Khand Reaction: The alkyne functionality can participate in this powerful [2+2+1] cycloaddition with an alkene and a cobalt carbonyl complex to construct cyclopentenones.

-

Click Chemistry: The terminal alkyne can undergo copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) to form triazoles, which are important pharmacophores.

-

Ring-Opening with Other Nucleophiles: The Lewis acid-activated cyclopropane is expected to react with a variety of other nucleophiles, such as alcohols, amines, and thiols, to afford a range of functionalized products.

Caption: Potential reaction pathways for 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane.

Conclusion and Future Outlook

1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane is a highly versatile and promising building block in organic synthesis. Its facile two-step synthesis and the unique combination of a strained ring, a silyloxy donor group, and a reactive ethynyl moiety open up a vast and exciting landscape of chemical transformations. The formal [4+2] cycloaddition highlighted in this guide is a testament to its potential for the rapid construction of complex carbocyclic frameworks.

Future research in this area will undoubtedly focus on expanding the scope of its known reactions, as well as uncovering entirely new modes of reactivity. The development of enantioselective transformations and the application of this building block in the total synthesis of natural products and the development of novel pharmaceuticals are particularly promising avenues for exploration. As our understanding of the intricate reactivity of this molecule grows, so too will its impact on the field of organic chemistry.

References

-

Reddy, B. V. S., et al. (2014). A Novel [4+2] Formal Cycloaddition of Donor–Acceptor Cyclopropanes with Dienes. Organic Letters, 16(16), 4212–4215. [Link]

Sources

Methodological & Application

TBAF deprotection protocol for TIPS-protected alkynes

A Comprehensive Guide to the TBAF Deprotection of TIPS-Protected Alkynes

Introduction: The Strategic Role of TIPS-Protected Alkynes in Complex Synthesis

In the intricate landscape of modern organic synthesis, particularly within the realm of pharmaceutical and natural product development, the precise manipulation of functional groups is paramount. Terminal alkynes are invaluable building blocks, participating in a host of powerful carbon-carbon bond-forming reactions such as the Sonogashira, Glaser, and Hay couplings, as well as various cycloaddition and addition reactions. However, the acidic proton of a terminal alkyne can interfere with many common synthetic transformations, necessitating the use of protecting groups.[1]

Among the diverse arsenal of protecting groups for alkynes, silyl derivatives are preeminent due to their ease of installation, tunable stability, and generally mild removal conditions. The triisopropylsilyl (TIPS) group, in particular, has emerged as a robust and versatile protecting group. Its significant steric bulk confers a high degree of stability towards a wide range of reaction conditions, including those that might cleave less hindered silyl groups like trimethylsilyl (TMS).[2][3] This differential stability allows for orthogonal deprotection strategies in complex molecular architectures.

The removal of the TIPS group to unveil the terminal alkyne is a critical step that requires a reliable and high-yielding protocol. The most common method for this transformation is the use of a fluoride source, with tetrabutylammonium fluoride (TBAF) being the most frequently employed reagent due to its excellent solubility in organic solvents.[4][5] This application note provides a comprehensive guide to the TBAF-mediated deprotection of TIPS-protected alkynes, offering a detailed mechanistic rationale, a step-by-step experimental protocol, troubleshooting advice, and advanced work-up procedures tailored for sensitive and polar substrates.

Mechanistic Rationale: The Power of the Fluoride Ion

The cleavage of the silicon-carbon bond in TIPS-protected alkynes by TBAF is a classic example of a fluoride-mediated desilylation reaction. The exceptional strength of the silicon-fluorine bond (bond dissociation energy of ~580 kJ/mol) is the primary thermodynamic driving force for this transformation. The mechanism proceeds through the nucleophilic attack of the fluoride ion on the silicon atom of the TIPS group. This attack leads to the formation of a hypervalent, pentacoordinate silicon intermediate.[5]

The formation of this intermediate weakens the silicon-carbon bond, facilitating its cleavage to release the acetylide anion and triisopropylsilyl fluoride. Subsequent protonation of the acetylide during aqueous work-up or by a proton source in the reaction mixture yields the desired terminal alkyne.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical TBAF deprotection of a TIPS-protected alkyne. The protocol is designed to be a starting point and may require optimization depending on the specific substrate.

Materials and Reagents

-

TIPS-protected alkyne (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 - 1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate (or other appropriate solvents for chromatography)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Deprotection Protocol

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the TIPS-protected alkyne (1.0 equiv).

-

Dissolution: Dissolve the substrate in anhydrous THF (a concentration of 0.1-0.5 M is typical).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. For sensitive substrates, a lower temperature (e.g., -78 °C, dry ice/acetone bath) may be necessary to minimize side reactions.

-

Addition of TBAF: Slowly add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv) to the stirred solution via syringe. The addition should be dropwise to control any potential exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes). Spot the aliquot on a TLC plate alongside a spot of the starting material. A suitable eluent system (e.g., 9:1 hexanes:ethyl acetate) should show the disappearance of the starting material spot and the appearance of a new, more polar spot for the terminal alkyne product. The reaction is typically complete within 1-4 hours at 0 °C, but can be much faster for some substrates.[6]

-

Quenching the Reaction: Once the reaction is complete as indicated by TLC, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel and add deionized water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure terminal alkyne.

Advanced Work-up Protocol for Polar and Water-Soluble Products

A significant challenge in TBAF-mediated deprotections is the removal of the tetrabutylammonium salts during work-up, especially when the desired product has high polarity or water solubility, making aqueous extraction inefficient.[7][8] In such cases, a non-aqueous work-up procedure can be highly effective.[7]

Modified Work-up using Ion-Exchange Resin

This procedure, developed by Kishi and coworkers, avoids an aqueous extraction altogether.[7][8]

-

Post-Reaction Treatment: After the TBAF deprotection is complete (as monitored by TLC), add a sulfonic acid resin (e.g., DOWEX 50WX8, H⁺ form) and powdered calcium carbonate to the reaction mixture.[7]

-

Stirring: Stir the suspension at room temperature for 1-2 hours. The sulfonic acid resin exchanges the tetrabutylammonium cation for a proton, and the calcium carbonate neutralizes the resulting hydrofluoric acid to form insoluble calcium fluoride.[8]

-

Filtration: Filter the mixture through a pad of celite to remove the resin, calcium fluoride, and excess calcium carbonate.

-

Concentration: Rinse the filter cake with a suitable solvent (e.g., THF or ethyl acetate) and concentrate the combined filtrate under reduced pressure.

-

Purification: The resulting crude product, now free of tetrabutylammonium salts, can be further purified by column chromatography.[7]

Data Presentation

| Protecting Group | Relative Rate of Acidic Hydrolysis | Key Features |

| TMS | 1 | Highly labile, easily cleaved. |

| TES | 64 | More stable than TMS. |

| TBS | 20,000 | Common, good stability to many reagents. |

| TIPS | 700,000 | Very robust, excellent for multi-step synthesis. |

| TBDPS | 5,000,000 | Extremely stable, often requires harsh deprotection. |

Table 1: Relative stability of common silyl protecting groups highlights the robustness of the TIPS group.

Visualization of the Deprotection Workflow

Caption: Workflow for the TBAF deprotection of a TIPS-protected alkyne.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient TBAF- Low reaction temperature- Sterically hindered substrate | - Add additional TBAF (in portions, monitoring by TLC).- Allow the reaction to warm to room temperature.- Increase the reaction time. |

| Formation of Byproducts | - Basicity of TBAF causing side reactions (e.g., elimination, isomerization)- Presence of water in TBAF solution | - Run the reaction at a lower temperature (e.g., -78 °C).- Use anhydrous TBAF if available.- Consider a milder deprotection agent like AgF for sensitive substrates.[2][9] |

| Difficulty Removing Tetrabutylammonium Salts | - High polarity/water solubility of the product | - Employ the non-aqueous work-up with sulfonic acid resin and CaCO₃.[7][8]- For very polar compounds, consider solid-phase extraction (SPE) as an alternative purification method.[10] |

| Low Yield after Purification | - Loss of volatile product during concentration- Adsorption of a polar product onto silica gel | - Use a rotary evaporator with care, and consider backfilling with inert gas.- Deactivate the silica gel with triethylamine before chromatography.- Use a different stationary phase (e.g., alumina). |

Conclusion

The TBAF-mediated deprotection of TIPS-protected alkynes is a cornerstone reaction in modern organic synthesis. Its reliability and efficiency make it a favored method for unveiling the terminal alkyne functionality in a wide array of molecular contexts. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and the strategic choice of work-up procedure are essential for achieving high yields and purity. For particularly sensitive or polar substrates, the non-aqueous work-up provides a powerful alternative to traditional extraction methods. By leveraging the insights and protocols detailed in this guide, researchers can confidently and effectively perform this critical transformation in their synthetic endeavors.

References

-

Sugimoto, O., Yamada, K., & Kishi, Y. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters, 48(49), 8873-8876. [Link]

-

Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. [Link]

-

Gladysz, J. A., et al. (2019). Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. Organometallics, 38(17), 3349-3363. [Link]

-

Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. [Link]

-

Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(14), 3025-3046. [Link]

-

Garg, N. K., et al. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67. [Link]

-

Sigma-Aldrich. Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry Reagents. [Link]

-

Gelest, Inc. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Lepore, S. D., & Nagy, E. (2017). Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines. Organic Letters, 19(14), 3695-3698. [Link]

-

Various Authors. (2016). Removal of tetrabutylammonium from an organic reaction. Chemistry Stack Exchange. [Link]

-

Lepore, S. D., & Nagy, E. (2017). Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines. PubMed. [Link]

-

Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. [Link]

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]